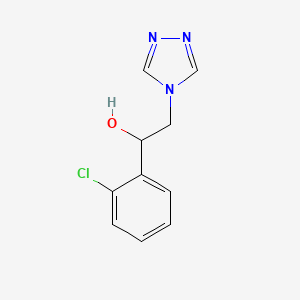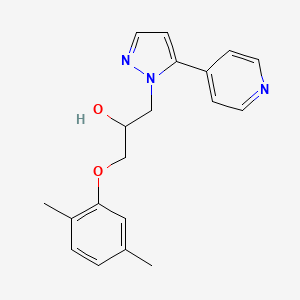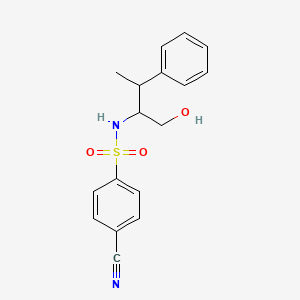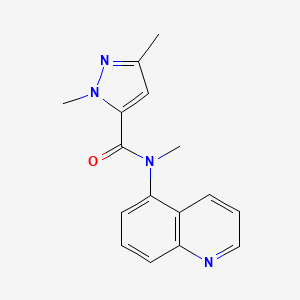![molecular formula C14H16N4O2 B7630967 6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)
6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential application in medicinal chemistry. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been found to inhibit the activity of various kinases, including EGFR, HER2, and VEGFR, which are involved in cancer cell proliferation and angiogenesis.
Biochemical and Physiological Effects
6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, it has been found to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one in lab experiments is its potent anticancer activity against various cancer cell lines. Moreover, this compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the study of 6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one. One of the directions is to further investigate its mechanism of action and identify the specific targets that are involved in its anticancer and neuroprotective effects. Moreover, further studies are needed to evaluate the potential toxicity and side effects of this compound in preclinical and clinical studies. Additionally, there is a need to develop more efficient and cost-effective synthesis methods for this compound to facilitate its application in medicinal chemistry. Finally, further studies are needed to evaluate the potential of this compound in combination therapy with other anticancer drugs and neuroprotective agents.
Conclusion
In conclusion, 6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one is a pyrimidine derivative that has gained significant attention in scientific research due to its potential application in medicinal chemistry. This compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. Moreover, this compound has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis and the improvement of cognitive function and memory. However, further studies are needed to evaluate its potential toxicity and side effects and to develop more efficient and cost-effective synthesis methods.
Synthesis Methods
The synthesis of 6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one has been achieved using various methods. One of the commonly used methods involves the reaction of 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid with cyclobutanone in the presence of a base such as potassium carbonate. The resulting product is then reacted with guanidine in the presence of an acid catalyst to obtain 6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one.
Scientific Research Applications
6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one has been studied extensively for its potential application in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. Moreover, this compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
6-cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-13-6-11(9-2-1-3-9)15-8-18(13)7-12-16-14(20-17-12)10-4-5-10/h6,8-10H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJGDNWCFGAYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(C=N2)CC3=NOC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)

![N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)
![1-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B7630892.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630896.png)

![2,6-Dimethyl-4-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7630910.png)

![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)

![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)

![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)
![N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)